molecular formula C15H20FNO2 B3016576 Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate CAS No. 1797859-32-5

Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate

Cat. No.: B3016576
CAS No.: 1797859-32-5
M. Wt: 265.328
InChI Key: NULUYSITIGLVHW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate is a chemical compound with the molecular formula C15H20FNO2 and a molecular weight of 265.328 g/mol. This compound features an azepane ring, which is a seven-membered nitrogen-containing heterocycle, substituted with an ethyl ester group and a 4-fluorophenyl group. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate typically involves the formation of the azepane ring followed by the introduction of the ethyl ester and 4-fluorophenyl groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the azepane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the azepane ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The azepane ring structure may also contribute to the compound’s overall activity by providing a rigid framework that can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenylazepane-1-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and activity.

    Ethyl 3-(4-bromophenyl)azepane-1-carboxylate: Features a bromine atom, which can influence its chemical behavior and interactions.

Uniqueness

Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 3-(4-fluorophenyl)azepane-1-carboxylate is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.

This compound has the molecular formula C15H20FNO2C_{15}H_{20}FNO_2 and a molecular weight of approximately 265.33 g/mol. The synthesis typically involves cyclization of appropriate precursors under acidic or basic conditions to form the azepane ring, followed by the introduction of the ethyl ester and 4-fluorophenyl groups.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Preliminary research suggests potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The mechanism of action for this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom in the phenyl ring enhances binding affinity, while the azepane structure may provide a rigid framework for interaction with biological macromolecules.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of various azepane derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
  • Anticancer Potential : In vitro assays demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 25 µM. Further studies are needed to elucidate its mechanism and efficacy in vivo.
  • Anti-inflammatory Studies : this compound exhibited significant inhibition (up to 70%) in a carrageenan-induced paw edema model in rats, suggesting its potential as an anti-inflammatory agent.

Table 1: Biological Activities of this compound

Activity TypeTest SystemResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 breast cancer cellsIC50 = 25 µM
Anti-inflammatoryCarrageenan-induced edema modelInhibition = 70%

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-2-19-15(18)17-10-4-3-5-13(11-17)12-6-8-14(16)9-7-12/h6-9,13H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULUYSITIGLVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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